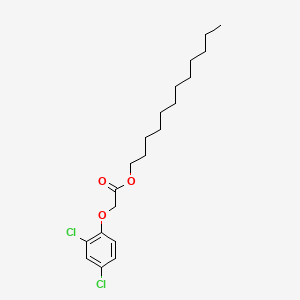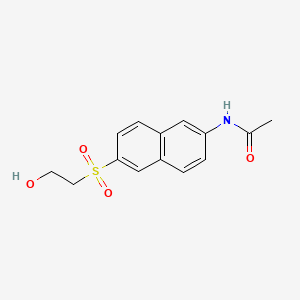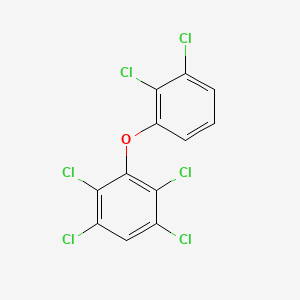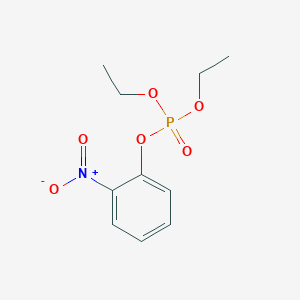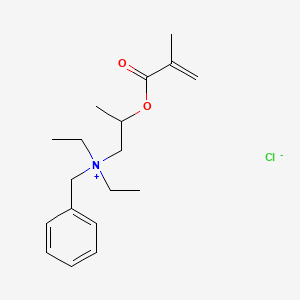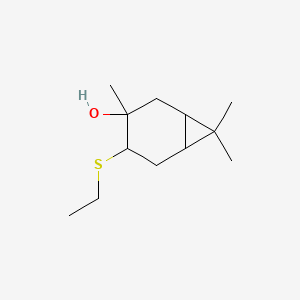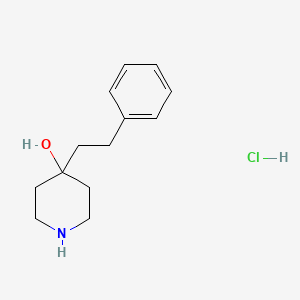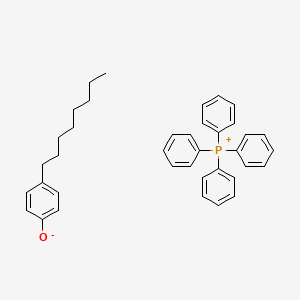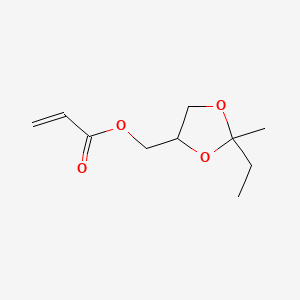
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester, also known as Vinyldioxolan, is an organic compound with the chemical formula C10H16O4. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers. This compound is used as an intermediate in organic synthesis and as an additive in polymers and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester involves several steps:
Reaction of 2-Ethyl-2-methyl-1,3-dioxolan-4-ol with 2-Chloropropionyl Chloride: This reaction occurs at a temperature of 0-5°C for 2-3 hours, resulting in the formation of 2-Ethyl-2-methyl-1,3-dioxolan-4-one.
Addition of Trimethylamine: The reaction mixture is then treated with trimethylamine at 0-5°C for 1 hour.
Separation and Purification: The product is separated using an ether layer, and the solvent is evaporated to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers used in coatings and adhesives.
Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Nucleophiles like amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction temperatures ranging from room temperature to reflux.
Major Products Formed
Polymers: Used in coatings and adhesives.
Substituted Derivatives: Various functionalized compounds depending on the nucleophile used.
Carboxylic Acid and Alcohol: Products of hydrolysis.
Applications De Recherche Scientifique
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active ingredients, making it useful in drug delivery systems. The ester group can also participate in hydrolysis reactions, releasing the active compound in a controlled manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 3-phenyl-, methyl ester:
Uniqueness
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester is unique due to the presence of the dioxolan ring, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring biocompatibility and controlled release .
Propriétés
Numéro CAS |
69701-99-1 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-9(11)12-6-8-7-13-10(3,5-2)14-8/h4,8H,1,5-7H2,2-3H3 |
Clé InChI |
VWAQEEYHYXPMHK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCC(O1)COC(=O)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


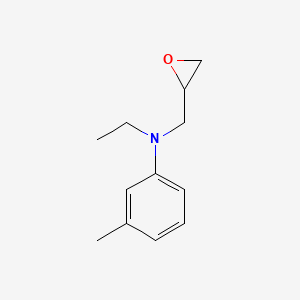
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
